molecular formula C3H3BrN2S B2518195 3-(Bromomethyl)-1,2,5-thiadiazole CAS No. 53012-70-7

3-(Bromomethyl)-1,2,5-thiadiazole

Cat. No.: B2518195
CAS No.: 53012-70-7
M. Wt: 179.04
InChI Key: LJZAHEYFCLYGND-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2,5-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole derivatives. One common method includes the reaction of 1,2,5-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted thiadiazoles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiadiazole ring can yield corresponding dihydrothiadiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are employed under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

Scientific Research Applications

3-(Bromomethyl)-1,2,5-thiadiazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,2,5-thiadiazole
  • 3-(Fluoromethyl)-1,2,5-thiadiazole
  • 3-(Iodomethyl)-1,2,5-thiadiazole

Comparison

Compared to its halomethyl analogs, 3-(Bromomethyl)-1,2,5-thiadiazole exhibits unique reactivity due to the bromine atom’s size and electronegativity. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s electronic properties can influence the compound’s biological activity and interactions with molecular targets.

Properties

IUPAC Name

3-(bromomethyl)-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-2-5-7-6-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZAHEYFCLYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53012-70-7
Record name 3-(bromomethyl)-1,2,5-thiadiazole
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